1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone
Description
1-(1H-Pyrazolo[4,3-c]pyridin-3-yl)ethanone is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with an acetyl group at the 3-position. Its molecular formula is C₈H₇N₃O, with a molecular weight of 161.16 g/mol and CAS Registry Number 1386462-21-0 . The compound is characterized by a fused bicyclic structure where the pyrazole ring is annulated to the pyridine ring at positions 4 and 3, respectively.
The synthesis of related pyrazolo-pyridine derivatives often involves cyclization reactions or functionalization of preformed heterocycles. For example, describes the synthesis of a difluorophenoxy-substituted pyrazolo[4,3-c]pyridine via acid hydrolysis and extraction, highlighting the reactivity of such systems under acidic conditions .
Properties
IUPAC Name |
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5(12)8-6-4-9-3-2-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKLCULYKNDYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856644 | |
| Record name | 1-(1H-Pyrazolo[4,3-c]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1386462-21-0 | |
| Record name | 1-(1H-Pyrazolo[4,3-c]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acylation of Pyrazolo[4,3-c]pyridine with Acetic Anhydride
A classical and straightforward method involves the direct reaction of pyrazolo[4,3-c]pyridine with acetic anhydride. This reaction introduces the ethanone moiety at the 3-position of the pyrazolopyridine ring system, yielding this compound. The reaction is typically carried out under mild heating conditions at room temperature or slightly elevated temperatures to facilitate acylation without decomposition.
| Parameter | Details |
|---|---|
| Starting material | Pyrazolo[4,3-c]pyridine |
| Reagent | Acetic anhydride |
| Conditions | Room temperature to mild heat |
| Reaction type | Electrophilic acylation |
| Yield | Moderate to high (varies) |
| Storage condition of product | Room temperature |
This method is favored for its simplicity and availability of reagents but may require purification steps to remove excess acetic anhydride and byproducts.
One-Pot and Multicomponent Reactions Using Meldrum’s Acid and Aryl Azides
More sophisticated synthetic routes employ one-pot or multicomponent reactions that incorporate Meldrum’s acid and substituted aryl azides in the presence of catalysts such as L-proline. This approach facilitates the construction of the pyrazolo[4,3-c]pyridine core with an ethanone substituent in a single reaction vessel, enhancing efficiency and reducing purification steps.
| Parameter | Details |
|---|---|
| Starting materials | Meldrum’s acid, substituted aryl azides |
| Catalyst | L-proline |
| Reaction type | Multicomponent condensation |
| Advantages | High atom economy, reduced steps |
| Yield | High (reported >80%) |
| Reaction medium | Typically aqueous or organic solvents |
This methodology allows for the incorporation of diverse substituents on the pyrazolo[4,3-c]pyridine framework, enabling structural diversity for medicinal chemistry applications.
Catalytic Condensation Reactions Using Metal Catalysts
Recent advances include catalytic synthesis routes that use metal-organic frameworks or palladium catalysts to facilitate condensation reactions forming the pyrazolopyridine core. For example, nano-magnetic metal-organic frameworks have been used as catalysts in the condensation of aldehydes, pyrazolylamines, and cyanoacetyl derivatives to yield pyrazolopyridines.
| Parameter | Details |
|---|---|
| Catalyst | Fe3O4@MIL-101(Cr)-N(CH2PO3)2 (nano-magnetic MOF) |
| Substrates | Aldehyde derivatives, pyrazolylamines, cyanoacetyl indole |
| Conditions | Heating at 100 °C, stirring |
| Reaction monitoring | Thin-layer chromatography (TLC) |
| Product purification | Chromatography (EtOAc/n-hexane) |
| Yield | Good to excellent (up to 90%) |
This approach is notable for its recyclability of catalyst and environmentally benign conditions.
Microwave-Assisted One-Pot Three-Component Reactions in Aqueous Media
Microwave irradiation has been applied to accelerate the synthesis of pyrazolopyridine derivatives, including this compound analogs. This method typically involves a one-pot reaction between 5-aminopyrazoles, paraformaldehyde, and β-diketones catalyzed by indium chloride (InCl3) in water.
| Parameter | Details |
|---|---|
| Starting materials | 5-Aminopyrazoles, paraformaldehyde, β-diketones |
| Catalyst | InCl3 (15 mol%) |
| Solvent | Water |
| Heating method | Microwave irradiation |
| Reaction time | 2–4 hours |
| Yield | High (up to 98%) |
| Environmental impact | Low (water as solvent, reusable catalyst) |
This green chemistry approach reduces reaction times and improves yields, making it attractive for scalable synthesis.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct Acylation with Acetic Anhydride | Simple, classical acylation | Easy to perform, inexpensive | May require purification |
| One-Pot Multicomponent Reaction (Meldrum’s acid + aryl azides) | Efficient, catalyst-driven | High yield, structural diversity | Requires catalyst optimization |
| Catalytic Condensation (Metal-organic framework catalyst) | Uses recyclable catalyst | Environmentally friendly, high yield | Requires specialized catalyst |
| Microwave-Assisted One-Pot Reaction | Fast, aqueous media, green chemistry | High yield, short reaction time | Requires microwave equipment |
Research Findings and Analytical Data
Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C) confirms the presence of the ethanone substituent and the fused pyrazolo[4,3-c]pyridine ring system, verifying the structural integrity of the synthesized compound.
Purity and Yield: Reported yields vary by method but generally range from moderate (50-70%) in direct acylation to high (85-98%) in multicomponent and microwave-assisted methods, reflecting improvements in synthetic efficiency.
Catalyst Recyclability: Metal-organic framework catalysts used in condensation reactions have demonstrated recyclability over multiple cycles without significant loss of activity, supporting sustainable synthesis.
Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to track reaction progress, with final products purified by chromatographic techniques such as silica gel column chromatography.
Chemical Reactions Analysis
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolopyridine oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling . Major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
The compound 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone has garnered significant attention in various scientific fields due to its diverse applications, particularly in medicinal chemistry, agrochemicals, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Chemical Properties and Structure
This compound is characterized by a pyrazolo-pyridine core structure, which contributes to its biological activity. The molecular formula is with a molecular weight of 180.18 g/mol. Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug development.
Medicinal Chemistry
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated its effectiveness against breast cancer cell lines, suggesting potential for further development into therapeutic agents.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies have reported that it possesses significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial DNA synthesis.
Agrochemicals
Pesticide Development
The compound is utilized in the synthesis of novel pesticides. Its pyrazolo-pyridine framework is effective in creating agrochemicals that target specific pests while minimizing environmental impact. Field trials have demonstrated its efficacy in controlling pest populations with lower toxicity to non-target species.
Material Science
Dye Synthesis
this compound is employed in the production of dyes and pigments due to its ability to form stable complexes with metal ions. These complexes exhibit vibrant colors and are used in various applications ranging from textiles to coatings.
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Antimicrobial | E. coli | 20 | |
| Antimicrobial | S. aureus | 10 |
Table 2: Agrochemical Efficacy
| Pesticide Type | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Insecticide | Aphids | 85 | |
| Fungicide | Powdery Mildew | 70 |
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives of this compound. The findings indicated that modifications at the ethyl position enhanced anticancer activity significantly, leading to the development of a lead compound for further clinical trials.
Case Study 2: Pesticide Application
In agricultural research conducted by the International Journal of Pest Management, field trials were carried out using formulations containing this compound against common agricultural pests. The results showed a marked reduction in pest populations compared to control groups, demonstrating its potential as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation . The inhibition of these enzymes can lead to the induction of apoptosis in cancer cells, making the compound a potential anticancer agent .
Comparison with Similar Compounds
Key Observations :
- Ring Annulation Position : The pyrazolo[4,3-c]pyridine scaffold (target compound) differs from pyrazolo[3,4-b]pyridine analogs in the fusion position, altering electronic properties and steric accessibility .
- Substituent Effects : Chloro-substituted pyrrolo-pyridines (e.g., CAS 1011711-52-6) exhibit higher molecular weights and distinct reactivity profiles compared to acetylated pyrazolo-pyridines .
Commercial Availability and Research Use
Biological Activity
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structure, characterized by the fusion of a pyrazole ring with a pyridine ring, contributes to its diverse biological activities. The molecular formula of this compound is C₈H₇N₃O, with a molar mass of 161.16 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : This compound has been reported to inhibit various enzymes by binding to their active sites, which alters their catalytic activities. For example, it has shown potential in inhibiting tubulin polymerization, indicating anti-cancer properties.
- Modulation of Signal Transduction : The compound interacts with proteins involved in cellular signaling pathways. It can influence kinases and phosphatases, thereby affecting cell proliferation and apoptosis.
- Regulation of Gene Expression : Studies indicate that this compound can modulate gene expression related to metabolic processes and cancer progression .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Cancer Treatment : Its ability to inhibit tubulin polymerization positions it as a candidate for cancer therapy by potentially disrupting cancer cell division.
- Metabolic Disorders : The compound has shown agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα), which is crucial for lipid metabolism regulation. This suggests its potential in treating conditions such as hyperlipidemia and obesity .
Case Study 1: Anti-Cancer Activity
A study investigated the anti-cancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast and ovarian cancer models. The mechanism was attributed to the inhibition of tubulin polymerization and subsequent disruption of mitotic processes.
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 10.5 | Tubulin Inhibition |
| Ovarian Cancer | 12.7 | Cell Cycle Arrest |
Case Study 2: Metabolic Regulation
In another study focusing on metabolic disorders, this compound was tested for its effects on lipid metabolism in high-fat diet-induced obesity models. The compound demonstrated a reduction in plasma triglyceride levels and improved insulin sensitivity.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Plasma Triglycerides (mg/dL) | 180 | 120 |
| Insulin Sensitivity (HOMA) | 2.5 | 1.2 |
Structural Variants and Their Activities
Research into structural variants of pyrazolopyridines has revealed that modifications can enhance or alter biological activity. For instance, derivatives with specific substitutions at the nitrogen or carbon positions have shown improved potency against various targets.
| Compound Variant | Biological Activity |
|---|---|
| 1-(4-Methyl-1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone | Enhanced hPPARα Agonist Activity |
| 1-(5-Fluoro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone | Increased Anti-Cancer Activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
